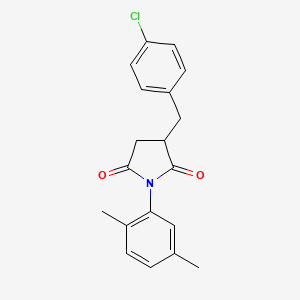![molecular formula C18H24N4O2S B5227072 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5227072.png)
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide, also known as CPG 37157, is a chemical compound that has been widely studied for its potential use in treating various diseases.
科学的研究の応用
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has been studied for its potential use in treating a variety of diseases, including cancer, Alzheimer's disease, Parkinson's disease, and cardiovascular disease. In cancer research, this compound 37157 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound 37157 has been shown to inhibit the accumulation of beta-amyloid and reduce neuroinflammation. In Parkinson's disease research, this compound 37157 has been shown to protect dopaminergic neurons and improve motor function. In cardiovascular disease research, this compound 37157 has been shown to reduce oxidative stress and inflammation.
作用機序
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 exerts its effects by inhibiting the mitochondrial permeability transition pore (mPTP), which is involved in cell death and mitochondrial dysfunction. By inhibiting the mPTP, this compound 37157 can protect cells from damage and promote cell survival. Additionally, this compound 37157 has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
This compound 37157 has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound 37157 has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease research, this compound 37157 has been shown to reduce beta-amyloid accumulation and neuroinflammation, as well as improve cognitive function. In Parkinson's disease research, this compound 37157 has been shown to protect dopaminergic neurons and improve motor function. In cardiovascular disease research, this compound 37157 has been shown to reduce oxidative stress and inflammation, as well as improve cardiac function.
実験室実験の利点と制限
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has several advantages for lab experiments, including its ability to inhibit the mPTP and MAO, as well as its potential use in treating a variety of diseases. However, there are also limitations to using this compound 37157 in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157, including further studies on its potential use in treating cancer, Alzheimer's disease, Parkinson's disease, and cardiovascular disease, as well as studies on its toxicity and optimal dosage and administration. Additionally, future research could focus on developing new compounds based on this compound 37157 that have improved efficacy and reduced toxicity. Overall, this compound 37157 has the potential to be a valuable tool in the fight against various diseases, and further research is needed to fully explore its therapeutic potential.
合成法
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 can be synthesized using a variety of methods, including the reaction of 5-bromo-2-nitrobenzoic acid with 6-amino-3-pyridazinecarbonitrile, followed by reduction with lithium aluminum hydride and reaction with cyclohexylamine and dimethylsulfonamide. Other methods include the reaction of 5-bromo-2-nitrobenzoic acid with 6-amino-3-pyridazinecarbonitrile, followed by reaction with cyclohexylamine and dimethylsulfonamide, and the reaction of 5-bromo-2-nitrobenzoic acid with 6-amino-3-pyridazinecarbonitrile, followed by reaction with cyclohexylamine and dimethylsulfate.
特性
IUPAC Name |
5-[6-(cyclohexylamino)pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-13-8-9-14(12-17(13)25(23,24)19-2)16-10-11-18(22-21-16)20-15-6-4-3-5-7-15/h8-12,15,19H,3-7H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDXWGKTPFDOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3CCCCC3)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B5226989.png)

![4-[4-(2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B5227002.png)
![3-[(3-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227007.png)
![1-(8-methoxy-5-quinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5227020.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5227030.png)
![5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5227038.png)
![butyl 4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5227045.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide](/img/structure/B5227058.png)
![5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5227084.png)
![1-[(2-iodophenyl)diazenyl]-2-naphthol](/img/structure/B5227085.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4,6(1H,5H)-pyrimidinedione](/img/structure/B5227092.png)
![4-[(1-{3-[4-(3-chlorobenzyl)-1-piperazinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5227097.png)
![4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227109.png)
